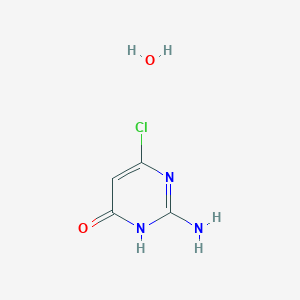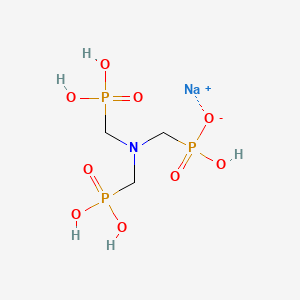
氨基三(亚甲基膦酸)钠
描述
Sodium aminotris(methylenephosphonate) is a chemical compound with the molecular formula C3H12NO9P3.xNa . It appears as a white solid or liquid and is soluble in water .
Synthesis Analysis
A computational characterisation of Aminotris(methylenephosphonic acid) (ATMP) suggests that it can be used as an anionic partner for conductive ionic liquids (ILs) . By choosing common and economical starting compounds, a viable prototype for a highly conductive medium where charge transfer is achieved by proton motion can be devised .Molecular Structure Analysis
ATMP is a symmetric molecule with a total of six protons . In the bulk phase, breaking the symmetry of the fully protonated state and creating singly and doubly charged anions induces proton transfer mechanisms .Chemical Reactions Analysis
The charge must be transported by light carriers and the system must maintain a high degree of ionisation for an IL to be a good candidate for a conducting medium . There are molecular ion combinations that do comply with these two criteria, regardless of the specific system used .Physical and Chemical Properties Analysis
Sodium aminotris(methylenephosphonate) is hygroscopic and stable . It is soluble in water . The molecular weight of Sodium aminotris(methylenephosphonate) is 321.03 g/mol .科学研究应用
水处理和腐蚀抑制
ATMP 广泛用于水处理工艺中,以防止循环水系统中形成水垢和腐蚀。张等人 (2017) 的一项研究开发了一种快速、简单且有效的方法,使用紫外光氧化法测定水中 ATMP 的浓度。该方法促进了循环水中 ATMP 的在线监测,确保了水垢和腐蚀抑制的最佳性能 (Zhang et al., 2017)。
材料科学和保护
在材料科学领域,ATMP 已被评估其抑制可损坏历史建筑和雕塑的结晶过程的潜力。Ruiz-Agudo 等人 (2006) 的研究表明,在特定条件下,ATMP 可以有效抑制硫酸钠结晶,这对于保护观赏石材和文化遗产材料至关重要 (Ruiz-Agudo et al., 2006)。
纳滤和水净化
ATMP 在纳滤和反渗透工艺中的应用已被研究其防止无机水垢的能力,从而提高膜性能。Kuhn 等人 (2021) 研究了 ATMP 通过纳滤和反渗透膜的渗透性,发现它可以在特定条件下通过这些膜,这对水和废水的处理具有影响 (Kuhn et al., 2021)。
环境科学
ATMP 在环境科学中的作用,特别是在废水降解和处理中的作用一直是研究的主题。Armbruster 等人 (2019) 开发了一种方法,用于痕量测定各种环境样品中的膦酸盐,包括 ATMP,从而深入了解这些化合物的环境归宿 (Armbruster et al., 2019)。
工业应用
在工业应用中,ATMP 已被研究其腐蚀抑制性能。Dehghani 等人 (2020) 的一项研究探索了 ATMP 与铈离子相结合在低碳钢上形成腐蚀保护纳米膜,证明了其在防止氯化物引起的腐蚀方面的有效性 (Dehghani et al., 2020)。
作用机制
Target of Action
The primary targets of Sodium aminotris(methylenephosphonate) are enzymes . The compound’s N-C-P molecular fragment offers many possibilities for structural modifications , which allows it to interact with a variety of enzymes.
Mode of Action
The mode of action of Sodium aminotris(methylenephosphonate) primarily involves the inhibition of enzymes . It is a symmetric molecule with a total of six protons. In the bulk phase, breaking the symmetry of the fully protonated state and creating singly and doubly charged anions induces proton transfer mechanisms .
Biochemical Pathways
Sodium aminotris(methylenephosphonate) affects biochemical pathways by mimicking the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This can lead to a variety of downstream effects, depending on the specific enzymes and pathways involved.
Pharmacokinetics
One study suggests that gastrointestinal uptake of a similar compound was about 215% .
Result of Action
The result of Sodium aminotris(methylenephosphonate)'s action is the inhibition of enzymes, which can affect various biological processes. For example, it can prevent the formation of sparingly soluble salts such as calcium carbonates, phosphates, calcium sulfates, and others, commonly formed in open recirculating cooling systems .
Action Environment
The action of Sodium aminotris(methylenephosphonate) can be influenced by environmental factors. For instance, when used in an aqueous environment, complete dissociation of the compound must be expected . Additionally, it has been suggested that the compound may be hazardous to the environment, and water bodies should be given special attention .
安全和危害
未来方向
生化分析
Biochemical Properties
Sodium aminotris(methylenephosphonate) plays a significant role in biochemical reactions due to its ability to chelate metal ions. This compound interacts with various enzymes and proteins, particularly those involved in metal ion transport and homeostasis. For instance, it can bind to metal ions such as calcium, magnesium, and iron, thereby inhibiting their availability for enzymatic reactions. This interaction can affect enzymes like metalloproteases and phosphatases, which require metal ions as cofactors for their activity .
Cellular Effects
The effects of sodium aminotris(methylenephosphonate) on cellular processes are profound. It influences cell function by altering metal ion availability, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For example, the chelation of calcium ions can disrupt calcium-dependent signaling pathways, leading to changes in gene expression and metabolic activities. Additionally, sodium aminotris(methylenephosphonate) can impact cellular processes such as cell division and apoptosis by modulating the activity of metal-dependent enzymes .
Molecular Mechanism
At the molecular level, sodium aminotris(methylenephosphonate) exerts its effects through chelation and inhibition of metal ions. This compound binds to metal ions with high affinity, forming stable complexes that prevent the ions from participating in biochemical reactions. This chelation can inhibit the activity of metal-dependent enzymes, leading to downstream effects on cellular processes. For instance, the inhibition of metalloproteases can affect protein degradation and turnover, while the inhibition of phosphatases can alter phosphorylation states and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium aminotris(methylenephosphonate) can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of strong acids or bases. Long-term exposure to sodium aminotris(methylenephosphonate) can lead to cumulative effects on cellular function, such as prolonged inhibition of metal-dependent enzymes and disruption of metal ion homeostasis .
Dosage Effects in Animal Models
The effects of sodium aminotris(methylenephosphonate) vary with different dosages in animal models. At low doses, this compound can effectively chelate metal ions without causing significant toxicity. At high doses, it can lead to adverse effects such as metal ion deficiency and toxicity. For example, high doses of sodium aminotris(methylenephosphonate) can cause hypocalcemia by chelating calcium ions, leading to symptoms such as muscle cramps and cardiac arrhythmias .
Metabolic Pathways
Sodium aminotris(methylenephosphonate) is involved in metabolic pathways related to metal ion homeostasis and detoxification. It interacts with enzymes and cofactors involved in these pathways, such as metallothioneins and metal transporters. By chelating metal ions, sodium aminotris(methylenephosphonate) can affect metabolic flux and alter the levels of metabolites. For instance, the chelation of iron can impact the synthesis of heme and other iron-containing compounds .
Transport and Distribution
Within cells and tissues, sodium aminotris(methylenephosphonate) is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via endocytosis or through specific metal ion transporters. Once inside the cell, it can localize to various compartments, such as the cytoplasm and organelles, where it exerts its chelating effects. The distribution of sodium aminotris(methylenephosphonate) can influence its localization and accumulation within tissues .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Sodium aminotris(methylenephosphonate) can be achieved through a multistep reaction process.", "Starting Materials": [ "Sodium hydroxide (NaOH)", "Methylenediphosphonic acid (H4C2H4O7P2)", "Ammonia (NH3)" ], "Reaction": [ "Step 1: Dissolve Methylenediphosphonic acid in water to form a solution.", "Step 2: Add Sodium hydroxide to the solution to adjust the pH to 7-8.", "Step 3: Add Ammonia to the solution to form Sodium aminotris(methylenephosphonate).", "Step 4: Filter the solution to obtain the solid product.", "Step 5: Wash the solid product with water to remove impurities.", "Step 6: Dry the product under vacuum to obtain the final product." ] } | |
CAS 编号 |
20592-85-2 |
分子式 |
C3H12NNaO9P3 |
分子量 |
322.04 g/mol |
IUPAC 名称 |
sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C3H12NO9P3.Na/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13); |
InChI 键 |
MSCUJESSGOPXGQ-UHFFFAOYSA-N |
SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)[O-])P(=O)(O)O.[Na+] |
规范 SMILES |
C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O.[Na] |
沸点 |
480.0 °C |
熔点 |
210-215°C |
物理描述 |
Liquid; PelletsLargeCrystals Solid |
相关CAS编号 |
94021-23-5 7611-50-9 2235-43-0 15505-05-2 4105-01-5 |
溶解度 |
3.34 M 1000 mg/mL at 25 °C |
蒸汽压力 |
6.86e-12 mmHg |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B3420851.png)



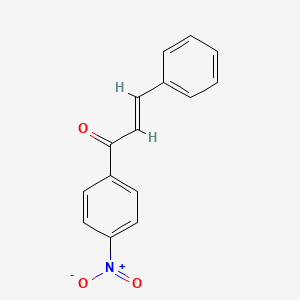
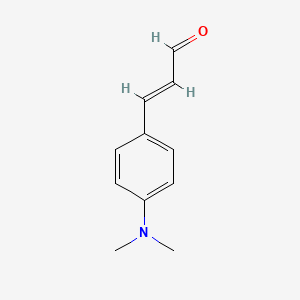


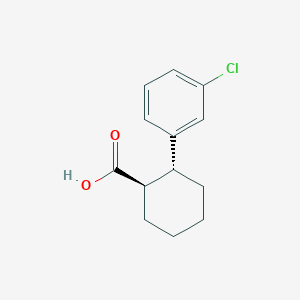

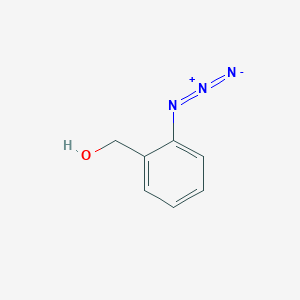
![Bicyclo[2.2.1]heptanemethanol](/img/structure/B3420942.png)

